N-(5-nitroquinolin-8-yl)-N'-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine
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Overview
Description
N-(5-nitroquinolin-8-yl)-N’-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine is a complex organic compound that features a quinoline ring substituted with a nitro group, an oxadiazole ring, and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitroquinolin-8-yl)-N’-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine typically involves multi-step organic reactions. The starting materials often include 5-nitroquinoline and 4-phenyl-1,2,5-oxadiazole. The synthetic route may involve the following steps:
Nitration: Introduction of the nitro group to the quinoline ring.
Formation of Oxadiazole Ring: Cyclization reactions to form the oxadiazole ring.
Coupling Reaction: Linking the quinoline and oxadiazole rings through an ethane-1,2-diamine bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitroquinolin-8-yl)-N’-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, nucleophiles for substitution reactions, and catalysts for cyclization reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups to the quinoline ring.
Scientific Research Applications
N-(5-nitroquinolin-8-yl)-N’-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: Use as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Mechanism of Action
The mechanism of action of N-(5-nitroquinolin-8-yl)-N’-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoline and oxadiazole rings can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-nitroquinolin-8-yl)-N’-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine
- 1-(5-Nitroquinolin-8-yl)piperidin-4-ol
- 1-(5-Nitro-8-quinolinyl)-4-piperidinol
Uniqueness
N-(5-nitroquinolin-8-yl)-N’-{2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}ethane-1,2-diamine is unique due to its combination of a quinoline ring, nitro group, oxadiazole ring, and ethane-1,2-diamine moiety
Properties
Molecular Formula |
C21H20N6O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N'-(5-nitroquinolin-8-yl)-N-[2-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C21H20N6O4/c28-27(29)18-9-8-17(20-16(18)7-4-10-24-20)23-12-11-22-13-14-30-21-19(25-31-26-21)15-5-2-1-3-6-15/h1-10,22-23H,11-14H2 |
InChI Key |
TXNQSKKHVDSDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2OCCNCCNC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Origin of Product |
United States |
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